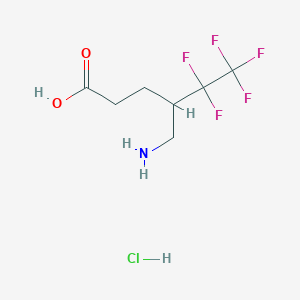

4-(Aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is an organic compound with an amine group (-NH2) and a carboxylic acid group (-COOH) attached to a carbon chain. The name suggests that it also contains fluorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely be a linear carbon chain with fluorine atoms attached to the carbon atoms and an amine group and a carboxylic acid group at one end .Chemical Reactions Analysis

As an organic compound containing both amine and carboxylic acid functional groups, this compound could participate in a variety of chemical reactions. For example, it could react with other carboxylic acids or amines to form amides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of fluorine atoms could make the compound more lipophilic (fat-soluble), while the presence of the amine and carboxylic acid groups could allow it to form hydrogen bonds .Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Fluorinated Quinoxaline Derivatives : 4-(Aminomethyl) derivatives have been utilized in the synthesis of fluorinated quinoxaline derivatives. For instance, 2-methyl-3-ethoxycarbonyl-6,7-difluoroquinoxaline 1,4-dioxide was synthesized and converted into bromomethyl and acetoxymethyl derivatives, highlighting the role of aminomethyl groups in the development of complex organic structures (Kotovskaya, S., et al., 1999).

Development of Aminomethyl-Substituted Polyacetylenes : Research on polyacetylenes bearing an aminomethyl group, like 4-aminomethyl, has shown their potential in polymer chemistry. These compounds demonstrate different properties based on their polymerizability and solubility in organic solvents, indicating their utility in material science (Yashima, E., et al., 1997).

Aminomethylation Reactions : Studies on aminomethylation reactions, including those involving 4-(aminomethyl)pyridine derivatives, show varied structural motifs based on ligand ratios, anions, and hydrogen bonding. This indicates the versatility of aminomethyl groups in creating diverse molecular structures (Feazell, R. P., et al., 2006).

Molecular Studies and Pharmaceutical Research

- Investigation of Antibiotics and Related Substances : In the pharmaceutical domain, derivatives like 2-(Dimethylaminomethyl)-3-ketobutane-1-carboxylic acid hydrochloride have been synthesized and studied for their potential as anti-tumor substances, showcasing the significance of aminomethyl derivatives in medicinal chemistry (Kinoshita, M., & Umezawa, S., 1960).

Environmental and Agricultural Applications

- Phosphazene Derivatives with Amino Acid Esters : Research on phosphazene derivatives having amino acid esters, including methyl 6-aminohexanoate hydrochloride, has highlighted their potential in environmental applications due to their hydrolytic degradation into harmless products. This research underscores the role of aminomethyl groups in developing environmentally friendly materials (Uslu, A., et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F5NO2.ClH/c8-6(9,7(10,11)12)4(3-13)1-2-5(14)15;/h4H,1-3,13H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVRQYGATSHGOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CN)C(C(F)(F)F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2463682.png)

![6-(4-benzylpiperidin-1-yl)-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2463684.png)

![4-fluoro-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2463688.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2463705.png)